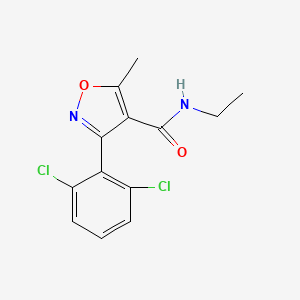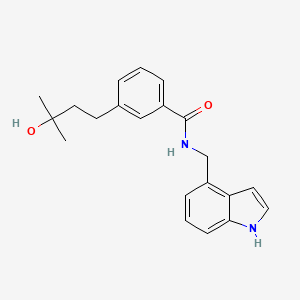![molecular formula C15H14N2S B5545463 2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)
2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide and related compounds involves complex chemical reactions, aiming to explore their potential, particularly in anticonvulsant effects. Notably, Malik et al. (2013) designed and synthesized N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives, including compounds similar to 2-Methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide, to evaluate their anticonvulsant effects using various experimental epilepsy models (Malik, Bahare, & Khan, 2013).
Molecular Structure Analysis
The molecular structure of 2-Methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide can be analyzed through methods such as X-ray crystallography. Studies on related compounds provide insights into the hydrogen-bonded co-crystals and crystal structures, contributing to understanding the compound's molecular arrangement and interactions (Gotoh & Ishida, 2020).
Chemical Reactions and Properties
The chemical reactions involving 2-Methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide and its derivatives are pivotal in synthesizing and modifying its structure for potential applications. For example, the gold(I)-catalyzed intramolecular [4 + 2] cycloaddition provides an efficient method to prepare 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones, indicating the compound's reactivity and potential for further functionalization (Zhong et al., 2020).
Applications De Recherche Scientifique
Heterocyclization and Synthesis
- Spiro Heterocyclization : Substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline interacts with substituted 5-methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones to give substituted 1-oxo-1,2,10,11-tetrahydrobenzo[h]pyrrolo[2,1-a]isoquinoline-2-spiro-2-(4-hydroxy-5-oxo-2,5-dihydropyrroles) (Bannikova et al., 2005).
- Synthesis and Acylation : 6,6-dialkyl-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-diones react with hydrazine to prepare enaminoketohydrazides of the 2,2-dialkyl-2,3-dihydrobenzo[f]isoquinoline series, which are polyfunctional reagents (Mikhailovskii et al., 2019).
Antifungal Activity
- Antifungal Action : The reaction of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline with malonic acid yields substances displaying antifungal action (Surikova et al., 2011).
Catalytic Applications
- Gold(I)-Catalyzed Cycloaddition : An efficient synthetic method for 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones using gold(I)-catalyzed intramolecular [4 + 2] benzannulation is described (Zhong et al., 2020).
Multicomponent Synthesis
- Copper-Catalyzed Reaction : A ligand-free copper-catalyzed three-component reaction involving β-halovinyl/aryl aldehyde, aromatic/aliphatic terminal alkyne, and tert-butylamine/benzamidine in DMF under microwave irradiation is used for synthesizing 5,6-dihydrobenzo[f]isoquinolines (Shekarrao et al., 2014).
Photochemical and Pyrolytic Studies
- Photolysis and Pyrolysis : Photolysis of ethyl 2-(isoquinolin-1-yl)-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carbolate involves electrocyclic ring opening and cyclization, leading to the formation of imidazo[2,1-a]isoquinolines (Singh & Prager, 1992).
Dopamine Receptor Ligands
- Dopamine Receptor Affinity : 5-hydroxy- and 5,6-dihydroxy-1,2,3,7,12,12a-hexahydrobenzo[5,6]cyclohepta[1,2,3-ij]isoquinoline derivatives were synthesized as conformationally rigid analogues of 1-benzyltetrahydroisoquinoline and evaluated for their affinity at D1 and D2 dopamine receptors (Cingolani et al., 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-9-13(15(16)18)14-11(8-17-9)7-6-10-4-2-3-5-12(10)14/h2-5,8H,6-7H2,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIPFIUQLFKREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCC3=CC=CC=C3C2=C1C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)
![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)
![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)
![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)
![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)



![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)
![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)